molecular formula C13H23NO B13088038 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one

Katalognummer: B13088038
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: KDZCJIQUIGWINN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H23NO It is characterized by a cyclopentyl group attached to an ethanone backbone, which is further substituted with a 4-methylpiperidin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The cyclopentyl group is introduced via an alkylation reaction, often using cyclopentyl halides in the presence of a strong base.

    Ketone Formation: The ethanone backbone is formed through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyclopentyl-2-(4-methylpiperidin-1-yl)ethan-1-one
  • 1-Cyclopentyl-2-(4-ethylpiperidin-2-yl)ethan-1-one
  • 1-Cyclopentyl-2-(4-methylpiperidin-3-yl)ethan-1-one

Uniqueness: 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both cyclopentyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

1-cyclopentyl-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C13H23NO/c1-10-6-7-14-12(8-10)9-13(15)11-4-2-3-5-11/h10-12,14H,2-9H2,1H3

InChI-Schlüssel

KDZCJIQUIGWINN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNC(C1)CC(=O)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.